3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14970332
InChI: InChI=1S/C26H27N3O3S2/c1-2-3-4-5-6-11-17-29-25(31)21(34-26(29)33)18-20-23(32-19-13-8-7-9-14-19)27-22-15-10-12-16-28(22)24(20)30/h7-10,12-16,18H,2-6,11,17H2,1H3/b21-18-
SMILES:
Molecular Formula: C26H27N3O3S2
Molecular Weight: 493.6 g/mol

3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC14970332

Molecular Formula: C26H27N3O3S2

Molecular Weight: 493.6 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C26H27N3O3S2
Molecular Weight 493.6 g/mol
IUPAC Name (5Z)-3-octyl-5-[(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C26H27N3O3S2/c1-2-3-4-5-6-11-17-29-25(31)21(34-26(29)33)18-20-23(32-19-13-8-7-9-14-19)27-22-15-10-12-16-28(22)24(20)30/h7-10,12-16,18H,2-6,11,17H2,1H3/b21-18-
Standard InChI Key TWIROCJQJHNVOS-UZYVYHOESA-N
Isomeric SMILES CCCCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)/SC1=S
Canonical SMILES CCCCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)SC1=S

Introduction

The compound 3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one represents a complex heterocyclic structure with potential applications in medicinal chemistry. This article provides an in-depth exploration of its chemical properties, synthesis, and potential biological activities.

Synthesis Pathway

The synthesis of this compound likely involves multi-step reactions combining heterocyclic frameworks. While specific routes for this exact molecule are not detailed in available literature, closely related compounds suggest the following generalized steps:

  • Formation of the Thiazolidine Core:

    • Reacting octylamine derivatives with carbon disulfide and α-halo ketones under basic conditions to yield the thiazolidine ring system.

  • Construction of the Pyridopyrimidine Framework:

    • Cyclization of an amino-substituted pyridine derivative with formamide or similar reagents.

  • Coupling Reaction:

    • The thiazolidine derivative is coupled with the pyridopyrimidine scaffold through a Knoevenagel condensation reaction using aldehydes or ketones.

Potential Biological Applications

Heterocyclic compounds like this one often exhibit diverse pharmacological activities due to their structural complexity.

ActivityMechanism or Target
AntimicrobialInteraction with bacterial enzymes or cell membranes
AnticancerInhibition of DNA replication or signaling pathways
AntioxidantScavenging free radicals due to electron-rich aromatic systems
Enzyme InhibitionBinding to active sites of enzymes such as carbonic anhydrase or COX

The presence of sulfur-containing groups (thioxo functionality) may enhance interactions with metal ions in enzyme active sites, making it a candidate for enzyme inhibition studies.

Analytical Characterization

Characterization techniques commonly used for similar compounds include:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H and 13C^{13}C NMR to confirm the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS):

    • Molecular ion peaks confirming the molecular weight (~492 g/mol).

  • Infrared Spectroscopy (IR):

    • Key absorption bands for C=O (carbonyl), C-S (thioxo), and aromatic C=C bonds.

  • X-Ray Crystallography:

    • Structural elucidation and confirmation of Z-isomerism in the compound.

Comparative Data Table

Property/FeatureCompound Under StudySimilar Compounds
Molecular Weight~492 g/mol~400–500 g/mol
Key Functional GroupsThioxo, phenoxySimilar functional groups in bioactive heterocycles
Biological ActivityPredicted antimicrobial, anticancerConfirmed activities in related thiazolidine derivatives
Synthetic ComplexityModerate to highModerate

Future Research Directions

  • In Vitro Studies:

    • Testing antimicrobial and anticancer properties.

  • Docking Studies:

    • Computational evaluation of binding affinities with enzymes like COX or lipoxygenase.

  • Toxicity Assessment:

    • Acute and chronic toxicity studies in model organisms.

  • Derivatization:

    • Synthesizing analogs with varied substitutions to optimize biological activity.

This comprehensive analysis highlights the potential significance of 3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one as a scaffold for drug development and further research avenues in medicinal chemistry.

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